molecular formula C8H11NO B2996662 Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 2227197-28-4

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B2996662
CAS No.: 2227197-28-4
M. Wt: 137.182
InChI Key: XBUUNYOCQXPUMU-IEESLHIDSA-N
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Description

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile (CAS: 2227197-28-4) is a high-purity heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a rigid oxabicyclo[3.2.1]octane scaffold bearing a nitrile functional group, making it a valuable intermediate for the synthesis of more complex molecules. The bicyclic framework is topologically similar to the tropane alkaloids, a class of compounds known for their significant biological activity . Research into analogous 8-heterobicyclo[3.2.1]octane systems has demonstrated that this scaffold can serve as a key precursor in the development of ligands for monoamine transporters, such as the dopamine and serotonin transporters (DAT and SERT) . The nitrile group offers a versatile handle for further chemical modification, allowing for diversification into amides, acids, or other functional groups to explore structure-activity relationships. With a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol, this compound is characterized by its "exo" stereochemistry, which is critical for its specific interactions in biological systems . This product is intended for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(1S,5R)-8-oxabicyclo[3.2.1]octane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUNYOCQXPUMU-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method to prepare enantiomerically pure exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the formation of the desired compound with high enantioselectivity and diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for exo-8-oxabicyclo[32These methods offer advantages in terms of efficiency, cost reduction, and waste minimization .

Chemical Reactions Analysis

Types of Reactions

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and natural product analogs.

    Biology: It serves as a scaffold for designing biologically active molecules with potential therapeutic applications.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile and related bicyclic compounds:

Compound Name Core Structure Functional Group Molecular Formula Molecular Weight Key Properties
This compound Oxabicyclo[3.2.1] Nitrile (-CN) C₈H₁₁NO 153.18 g/mol High polarity due to nitrile; potential reactivity in nucleophilic additions
exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride Azabicyclo[3.2.1] Nitrile (-CN) C₈H₁₂N₂·HCl 172.66 g/mol Enhanced water solubility (hydrochloride salt); stable at 2–8°C storage
8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile Azabicyclo[3.2.1] Nitrile (-CN) C₁₅H₁₈N₂ 226.32 g/mol Bulky benzyl group increases lipophilicity; used in medicinal chemistry
exo-8-oxabicyclo[3.2.1]octane-3-acetic acid Oxabicyclo[3.2.1] Carboxylic acid (-COOH) C₉H₁₄O₃ 170.21 g/mol Acidic functionality; potential for esterification or salt formation
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Azabicyclo[3.2.1] Ester (-COOEt) C₁₀H₁₅NO₃ 197.23 g/mol Ester group enhances metabolic stability; used as synthetic intermediate

Key Observations:

Oxabicyclo vs. Azabicyclo :

  • The oxabicyclo derivatives (oxygen in the ring) exhibit lower basicity compared to azabicyclo analogs (nitrogen in the ring). This difference influences solubility and reactivity; azabicyclo compounds often form salts (e.g., hydrochlorides) for improved bioavailability .
  • Oxabicyclo compounds are less prone to nucleophilic attack at the bridgehead due to oxygen's lower electronegativity compared to nitrogen .

Functional Group Impact :

  • Nitrile (-CN) : Enhances polarity and reactivity, making it suitable for click chemistry or as a precursor to amines via reduction. The hydrochloride salt of the azabicyclo nitrile derivative is stable under refrigeration .
  • Carboxylic Acid (-COOH) : Offers ionizable groups for salt formation but requires careful handling to avoid decomposition .
  • Benzyl Substitution : Increases steric bulk and lipophilicity, which can improve membrane permeability in drug candidates .

Synthetic Utility: Azabicyclo nitriles are synthesized via Grignard reagent coupling, as shown in the preparation of 8-[(4-aminophenyl)sulfonyl] derivatives . Oxabicyclo compounds are constructed via cationic cyclization or enzymatic resolution, as evidenced by asymmetric syntheses of 8-oxabicyclo[3.2.1]octanes .

Biological Activity

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.

Structural Characteristics

This compound has the molecular formula C8H9NOC_8H_9NO. Its structure includes a bicyclo[3.2.1]octane framework with an oxygen atom incorporated into the ring and a carbonitrile functional group at the 3-position. This arrangement contributes to its distinctive chemical reactivity and biological properties .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Here are some key findings regarding its pharmacological effects:

  • Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
  • Binding Affinity : Studies have demonstrated that exo-8-oxabicyclo[3.2.1]octane derivatives can exhibit varying degrees of binding affinity for dopamine and serotonin transporters, which are crucial in the regulation of mood and behavior .

Comparative Binding Affinities

The following table summarizes the binding affinities of different bicyclic compounds, including this compound:

Compound NameBinding Affinity (IC50) for DATBinding Affinity (IC50) for SERT
This compound35 nM177 nM
8-Azabicyclo[3.2.1]octane50 nM200 nM
8-Thiabicyclo[3.2.1]octane40 nM150 nM

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Cycloaddition Reactions : Utilizing cycloaddition techniques to construct the bicyclic framework.
  • Gold(I)-Catalyzed Reactions : This method has been reported to yield enantiomerically pure forms of similar compounds, indicating potential pathways for synthesizing exo-8-oxabicyclo derivatives .

Case Studies

Several studies have investigated the pharmacological potential of exo-8-oxabicyclo[3.2.1]octane derivatives:

  • Study on Neuroactive Properties : A study demonstrated that derivatives of this compound could inhibit dopamine transporter (DAT) activity significantly, suggesting a role in modulating dopaminergic signaling .
  • Selectivity Studies : Research highlighted that certain derivatives showed high selectivity for DAT over serotonin transporter (SERT), which is crucial for developing treatments with fewer side effects associated with serotonin modulation .

Q & A

What synthetic methodologies are effective for preparing exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile?

Basic Research Question
The synthesis of this bicyclic nitrile derivative can be approached via cycloaddition or ring-closing strategies. A key method involves organometallic intermediates, as demonstrated in analogous azabicyclo systems. For example, Grignard reagents (e.g., phenylmagnesium bromide) coupled with sulfur dioxide surrogates like DABSO have been used to functionalize bicyclic scaffolds, forming sulfonamide derivatives . Adapting this to the oxabicyclo system would require substituting nitrogen with oxygen and optimizing reaction conditions (e.g., THF solvent, 0–5°C) to stabilize intermediates. Yield optimization may involve varying stoichiometry of the nitrile precursor (e.g., 1.25 mmol nitrile per 0.25 mmol Grignard reagent) .

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